Methyl-N-(4-Bromphenyl)carbamát

Übersicht

Beschreibung

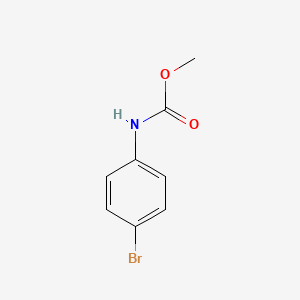

Methyl N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C8H8BrNO2. It is a carbamate derivative, characterized by the presence of a bromine atom attached to the phenyl ring. This compound is often used in various chemical and industrial applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Methyl N-(4-bromophenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.

Wirkmechanismus

Methyl N-(4-bromophenyl)carbamate is a chemical compound with the linear formula C8H8BrNO2 . This article aims to provide a comprehensive understanding of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

Carbamates, in general, are known to inhibit the enzyme acetylcholinesterase (ache), which is responsible for the degradation of the neurotransmitter acetylcholine . This inhibition can lead to an accumulation of acetylcholine at synaptic junctions, resulting in uncontrolled movement, paralysis, and possible death .

Biochemical Pathways

Given its potential ache inhibitory activity, it may impact cholinergic neurotransmission .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The potential inhibition of ache could lead to a range of neurological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl N-(4-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of methyl N-(4-bromophenyl)carbamate often involves large-scale synthesis using automated reactors. The process may include steps such as the purification of intermediates and the use of catalysts to enhance reaction efficiency. The final product is usually obtained through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted phenyl carbamates, 4-bromoaniline derivatives, and various oxidized or reduced carbamate compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenyl N-(4-bromophenyl)carbamate

- 4-Bromophenyl N-(3-bromophenyl)carbamate

- 4-Bromophenyl N-(4-methyl-2-nitrophenyl)carbamate

- Cyclohexyl N-(4-bromophenyl)carbamate

Uniqueness

Methyl N-(4-bromophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the carbamate moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

Methyl N-(4-bromophenyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

- Chemical Formula : CHBrNO

- Molecular Weight : 232.06 g/mol

- Melting Point : Approximately 103-104 °C

The compound features a carbamate functional group, which is known to influence its reactivity and biological interactions. The presence of the bromophenyl substituent enhances its lipophilicity, potentially affecting its interaction with biological targets.

Methyl N-(4-bromophenyl)carbamate primarily acts as an acetylcholinesterase (AChE) inhibitor. AChE is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine, affecting cholinergic neurotransmission.

Biochemical Pathways

The inhibition of AChE may result in various neurological effects, including:

- Increased synaptic transmission leading to enhanced cholinergic signaling.

- Potential neurotoxic effects if acetylcholine levels become excessively elevated.

Pharmacokinetics

The pharmacokinetic profile of methyl N-(4-bromophenyl)carbamate is essential for understanding its bioavailability and therapeutic potential. Factors influencing its pharmacokinetics include:

- Absorption : The lipophilic nature may enhance absorption across biological membranes.

- Metabolism : The compound may undergo hydrolysis, leading to the formation of active metabolites.

- Excretion : Understanding the metabolic pathways is crucial for determining potential toxicity and environmental impact.

Enzyme Inhibition

Research indicates that methyl N-(4-bromophenyl)carbamate exhibits moderate inhibition of AChE with IC values indicating effective enzyme inhibition. In comparative studies, it has shown stronger inhibitory effects than some established drugs like rivastigmine and galantamine .

| Compound | IC (µM) | Enzyme Target |

|---|---|---|

| Methyl N-(4-bromophenyl)carbamate | 38.98 - 311.0 | AChE |

| Rivastigmine | 40 - 80 | AChE |

| Galantamine | 50 - 100 | AChE |

Antimicrobial Activity

In addition to its role as an enzyme inhibitor, methyl N-(4-bromophenyl)carbamate has been studied for potential antimicrobial properties. Preliminary studies suggest it may exhibit moderate antibacterial effects against various pathogens.

Applications in Research and Industry

- Medicinal Chemistry : The compound is being explored for its potential use in developing drugs targeting cholinergic systems, particularly in treating conditions like Alzheimer’s disease.

- Agricultural Chemistry : Methyl N-(4-bromophenyl)carbamate is utilized in pesticide formulations due to its herbicidal properties. Studies show it can effectively control unwanted plant species while being tolerated by crop plants like corn and barley .

Herbicidal Efficacy

In a comparative study involving several plant species treated with methyl N-(4-bromophenyl)carbamate, it was observed that this compound exhibited superior herbicidal action compared to other carbamates tested. For instance:

| Crop Plant | Tolerance (%) | Weed Control (%) |

|---|---|---|

| Indian Corn | 10 - 20 | 70 |

| Barley | 0 - 10 | 60 |

| Rice | 0 | 80 |

These results indicate its effectiveness in agricultural applications while minimizing damage to desirable crops .

Eigenschaften

IUPAC Name |

methyl N-(4-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRFFVNPNGTCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25203-36-5 | |

| Record name | METHYL N-(4-BROMOPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.